N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Introduction of the Chloro Group: Chlorination of the indole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent.
Coupling of the Indole and Quinoline Moieties: The final step involves the coupling of the indole and quinoline moieties through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazole-3-yl)acetamide .
- N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide .
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide is unique due to its specific substitution pattern on the indole and quinoline rings, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C23H24ClN3O |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1H-quinoline-8-carboxamide |
InChI |
InChI=1S/C23H24ClN3O/c1-14-12-23(2,3)27-21-17(14)5-4-6-18(21)22(28)25-10-9-15-13-26-20-8-7-16(24)11-19(15)20/h4-8,11-13,26-27H,9-10H2,1-3H3,(H,25,28) |
InChI Key |
PVZAHQQOZDWUDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=CC=C2C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)(C)C |
Origin of Product |
United States |
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